molecular formula C13H13ClN2O B1586776 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine CAS No. 438249-83-3

4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine

Cat. No. B1586776
CAS RN: 438249-83-3
M. Wt: 248.71 g/mol
InChI Key: OWBBPBAWAUMHEO-UHFFFAOYSA-N
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Description

4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine (4C6M2M3P) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in a number of different areas of research, including organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives, including those structurally related to 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine, have been explored for their antiviral properties. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with various substitutions, including chloro groups, and evaluated their antiviral activity against retroviruses. Although the specific compound was not directly studied, the research methodology and antiviral activity testing could be relevant for similar pyrimidine derivatives (Hocková et al., 2003).

Nonlinear Optical Properties

Hussain et al. (2020) conducted a comparative study between DFT/TDDFT (Density Functional Theory/Time-Dependent Density Functional Theory) and experimental investigations on thiopyrimidine derivatives, which are structurally akin to this compound. Their findings highlight the significant NLO (Nonlinear Optical) properties of these compounds, suggesting potential applications in optoelectronic devices (Hussain et al., 2020).

Synthesis and Applications in Organic Chemistry

Research on the synthesis of pyrimidine derivatives, including methods that might apply to this compound, has been documented. Liu Guo-ji (2009) described the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, showcasing techniques that could be applicable to the synthesis of related compounds, highlighting their utility as intermediate compounds in organic synthesis (Liu Guo-ji, 2009).

Anti-Inflammatory and Analgesic Properties

Pyrimidine derivatives have also been studied for their potential medicinal applications beyond antiviral activity. Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated them for anti-inflammatory and analgesic activities. Although the compound was not directly studied, the research approach provides insight into the potential therapeutic applications of structurally similar pyrimidine compounds (Muralidharan et al., 2019).

properties

IUPAC Name

4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-4-3-5-10(6-9)13-15-11(8-17-2)7-12(14)16-13/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBBPBAWAUMHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383623
Record name 4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438249-83-3
Record name 4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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